Boc-Aspartic Acid (Benzyl Ester) Ketomethylene Compound
Boc-Aspartic Acid (Benzyl Ester) Ketomethylene, commonly referred to as Boc-Asp(OBzl)-CMK, is a synthetic compound that belongs to the class of peptidomimetic inhibitors. This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group on the amino group of aspartic acid, a benzyl ester at the carboxylic acid position, and a ketomethylene moiety that enhances its reactivity towards specific proteases.
Source
Boc-Asp(OBzl)-CMK is synthesized through organic chemistry methods, particularly solid-phase peptide synthesis and other synthetic routes that involve protecting group strategies. This compound is utilized in biochemical research, particularly in the study of protease mechanisms and development of enzyme inhibitors.
Classification
Boc-Asp(OBzl)-CMK is classified as a non-canonical amino acid derivative and a peptidomimetic inhibitor. Its structure allows it to mimic peptide substrates, making it valuable in studying enzyme-substrate interactions.
Methods
The synthesis of Boc-Asp(OBzl)-CMK typically involves several key steps:
Technical Details
The synthesis often employs reagents such as di-tert-butyl dicarbonate for protection and coupling agents like HATU for amide bond formation. The reaction conditions are optimized for yield and purity, typically involving solvents like dimethylformamide or dichloromethane.
Structure
The molecular structure of Boc-Asp(OBzl)-CMK includes:
Data
The molecular formula for Boc-Asp(OBzl)-CMK is C₁₄H₁₅N₁O₄, with a molecular weight of approximately 273.28 g/mol. The compound's structure can be represented in various chemical drawing software, showcasing its functional groups clearly.
Reactions
Boc-Asp(OBzl)-CMK undergoes several types of chemical reactions:
Technical Details
The reaction mechanisms often involve nucleophilic attack at the carbonyl carbon by active site residues in enzymes, leading to covalent modification and inhibition.
Process
The mechanism by which Boc-Asp(OBzl)-CMK exerts its inhibitory effects generally involves:
Data
Studies have shown that Boc-Asp(OBzl)-CMK demonstrates high selectivity for certain proteases, with kinetic parameters indicating effective inhibition at low micromolar concentrations.
Physical Properties
Chemical Properties
Relevant data includes melting point ranges and spectral data (NMR, IR) that confirm structural integrity post-synthesis.
Boc-Asp(OBzl)-CMK has several scientific uses:
Boc-Asp(OBzl)-CMK (tert-butyloxycarbonyl-aspartic acid β-benzyl ester chloromethylketone) is an irreversible tetrapeptide mimetic inhibitor designed to target the catalytic cleft of caspase proteases. Its molecular architecture comprises three key domains:
Structural studies reveal that the inhibitor binds caspase-1 (ICE, Interleukin-1β Converting Enzyme) through interactions spanning substrate binding pockets S1–S4. The aspartate carboxyl group engages in ionic bonding with conserved arginine residues (Arg179, Arg341) in the caspase-1 S1 pocket. Simultaneously, the benzyl ester occupies the hydrophobic S2 subsite, while the Boc group extends into the solvent-exposed S4 region. This multi-point anchoring positions the CMK group adjacent to the catalytic cysteine (Cys285), facilitating nucleophilic attack and covalent adduct formation [1] [3].
Table 1: Key Structural Interactions of Boc-Asp(OBzl)-CMK in Caspase Active Sites
Inhibitor Domain | Binding Pocket | Interaction Type | Biological Significance |
---|---|---|---|
Asp residue | S1 | Ionic bonding (Arg179/Arg341) | Caspase-1 specificity anchor |
OBzl group | S2 | Hydrophobic insertion | Enhanced binding affinity |
Boc group | S4 | Solvent exposure | Permeability and stability |
CMK warhead | Catalytic Cys | Covalent alkylation | Irreversible enzyme inactivation |
Boc-Asp(OBzl)-CMK inhibits executioner caspases (caspase-3/7) through a two-step mechanism:
This covalent modification permanently inactivates the caspase, preventing proteolytic processing of downstream apoptotic substrates like PARP and ICAD. In U937 leukemia cells, Boc-Asp(OBzl)-CMK treatment (50 μM) triggers paradoxical cell death characterized by:
The inhibitor’s interference with mitochondrial metabolism underlies this toxicity, as CMK-modified enzymes disrupt electron transport chain function and ROS homeostasis [9].
Boc-Asp(OBzl)-CMK exhibits variable efficacy against caspase isoforms due to structural divergence in active sites:
Table 2: Caspase Inhibition Profile of Boc-Asp(OBzl)-CMK | ||
---|---|---|
Caspase Isoform | Inhibition Efficacy | Mechanistic Basis |
Caspase-1 (ICE) | High (IC₅₀ ~1 μM) | Optimal S1–S4 pocket complementarity |
Caspase-3/7 | Moderate (IC₅₀ ~6 μM) | Partial S2/S4 steric clash with CMK |
Caspase-8 | Low (IC₅₀ >50 μM) | Suboptimal P1 aspartate recognition |
Caspase-9 | Negligible | Incompatible catalytic groove |
Caspase-1 inhibition occurs most potently due to perfect alignment of its S1 arginine cluster with the inhibitor’s aspartate. Caspase-3/7 exhibit reduced susceptibility (6-fold higher IC₅₀ vs. caspase-1) owing to steric constraints around the S2 subsite that partially impede CMK alignment. Caspase-8 and -9 demonstrate minimal binding due to altered substrate specificity profiles favoring IETD and LEHD motifs, respectively. This isoform selectivity is exploitable for dissecting caspase-specific pathways in inflammasome and apoptosis studies [3] [6] [7].
The CMK electrophile (–COCH₂Cl) governs both inhibitory potency and off-target reactivity:
In leukemia cells, CMK-mediated cathepsin B inhibition occurs at concentrations overlapping those used for caspase blockade (10–100 μM), confounding mechanistic interpretations. CMK’s indiscriminate reactivity also contributes to mitochondrial toxicity by alkylating respiratory complex I subunits, explaining the necrosis observed at high doses [3] [4] [8].
Boc-Asp(OBzl)-CMK diverges pharmacologically from its fluorinated counterpart Boc-Asp-FMK:
Table 3: CMK vs. FMK Warhead Properties in Caspase Inhibitors
Property | CMK Derivatives | FMK Derivatives | Functional Impact |
---|---|---|---|
Alkylation Rate | High (k = 45,300 M⁻¹s⁻¹ for Cat-B)* | Low (k = 546 M⁻¹s⁻¹ for Cat-B)* | Faster caspase inactivation |
Metabolic Stability | Low (forms toxic chloroacetate) | High (resists defluorination) | Reduced CMK in vivo utility |
Cytotoxicity | High (necrosis >50 μM) | Low (necrosis >500 μM) | FMK better tolerated |
Off-target Scope | Broad (cats, GSH, mitochondria) | Narrow (cats only) | FMK more specific |
Boc-Asp-FMK exhibits >13-fold lower cytotoxicity than Boc-Asp(OBzl)-CMK in U937 cells due to:
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7